4-BROMO-5-METHYL-3-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-5-METHYL-3-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-5-METHYL-3-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps. One common method includes the radical benzylic bromination of 4-bromo-3-nitrotoluene, followed by a Bartoli reaction using isopropenylmagnesium bromide . The reaction conditions often require specific temperatures and the presence of catalysts to ensure high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely involves scaling up the laboratory procedures with optimizations for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-5-METHYL-3-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to reduce the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions are typical due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions often involve Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various substituents onto the indole ring.
Scientific Research Applications
4-BROMO-5-METHYL-3-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-BROMO-5-METHYL-3-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making it effective against diseases like cancer and infections .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.
3(5)-Substituted pyrazoles: Versatile scaffolds in medicinal chemistry.
Uniqueness
4-BROMO-5-METHYL-3-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H11BrN4O3 |
---|---|
Molecular Weight |
375.18g/mol |
IUPAC Name |
4-bromo-5-methyl-3-[(4-nitrophenyl)diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C15H11BrN4O3/c1-8-2-7-11-12(13(8)16)14(15(21)17-11)19-18-9-3-5-10(6-4-9)20(22)23/h2-7,17,21H,1H3 |
InChI Key |
JBAZBHJFBRRFNU-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)NC(=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])O)Br |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.